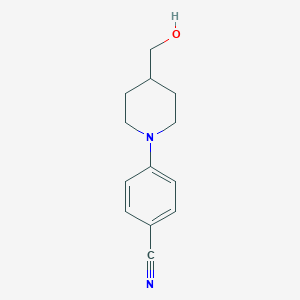

4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

Description

4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile (CAS: 162997-46-8) is a nitrile-containing aromatic compound featuring a piperidine ring substituted with a hydroxymethyl group at the 4-position. This structure confers both hydrophilicity (via the hydroxyl group) and lipophilicity (via the piperidine and benzonitrile moieties), making it a versatile intermediate in medicinal chemistry .

Properties

IUPAC Name |

4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-9-11-1-3-13(4-2-11)15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDXAMHRFMBLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598637 | |

| Record name | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162997-46-8 | |

| Record name | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-(Hydroxymethyl)piperidine

4-(Hydroxymethyl)piperidine is synthesized via reduction of 4-piperidinecarboxylic acid esters. For example, ethyl piperidine-4-carboxylate is reduced using lithium aluminum hydride (LiAlH₄) or Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) to yield the primary alcohol.

Reaction Conditions:

Coupling with 4-Fluorobenzonitrile

The hydroxymethylpiperidine intermediate is then reacted with 4-fluorobenzonitrile:

Procedure:

-

Combine 4-(hydroxymethyl)piperidine (1.0 equiv), 4-fluorobenzonitrile (1.05 equiv), and K₂CO₃ (2.0 equiv) in DMSO.

-

Heat at 120°C for 6–8 hours under nitrogen.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 90–94% |

| Purity (HPLC) | >99% |

| Melting Point | 149–151°C |

Reductive Amination of 4-Cyanobenzaldehyde with 4-Piperidinemethanol

An alternative route employs reductive amination between 4-cyanobenzaldehyde and 4-piperidinemethanol. This method avoids harsh substitution conditions but requires careful control of reducing agents.

Procedure:

-

Mix 4-cyanobenzaldehyde (1.0 equiv) and 4-piperidinemethanol (1.1 equiv) in methanol.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) and acetic acid (0.5 equiv).

-

Stir at room temperature for 12 hours.

Optimization Insights:

-

Solvent: Methanol or ethanol preferred for solubility.

-

Acid Catalyst: Acetic acid maintains pH ~4–5, enhancing imine formation.

Post-Functionalization of 4-(Piperidin-1-yl)benzonitrile

Introducing the hydroxymethyl group after forming the piperidine-benzonitrile scaffold offers modularity.

Hydroxymethylation via Aldehyde Intermediate

-

Oxidize 4-(piperidin-1-yl)benzonitrile to 4-(4-oxopiperidin-1-yl)benzonitrile using Jones reagent.

Challenges:

Grignard Addition to 4-Oxopiperidine Derivatives

-

React 4-(4-oxopiperidin-1-yl)benzonitrile with formaldehyde in a Grignard-like reaction.

-

Quench with aqueous NH₄Cl to yield the hydroxymethyl product.

Conditions:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Nucleophilic Substitution | High yield, one-step | Requires pre-synthesized piperidine | 90–94% |

| Reductive Amination | Mild conditions | Moderate yield | 85–88% |

| Post-Functionalization | Modular | Multi-step, lower yield | 70–80% |

Industrial-Scale Considerations

For large-scale production, the nucleophilic substitution route is favored due to its simplicity and high yield. Critical factors include:

Chemical Reactions Analysis

Types of Reactions

4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: 4-(4-(Carboxyl)piperidin-1-yl)benzonitrile.

Reduction: 4-(4-(Aminomethyl)piperidin-1-yl)benzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile is in the field of pharmaceutical development. It serves as an intermediate in the synthesis of various bioactive compounds, particularly those targeting neurological conditions due to its piperidine structure, which is known for its ability to interact with neurotransmitter systems.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the design and synthesis of novel drug candidates. Its structural features allow for modifications that can enhance pharmacological activity and selectivity towards specific biological targets. Research has indicated that derivatives of this compound may exhibit promising anti-inflammatory and analgesic properties.

Chemical Synthesis

The compound is also employed as a reagent in chemical synthesis processes. Its ability to undergo various chemical reactions makes it valuable for creating complex organic molecules. For instance, it can be used in nucleophilic substitution reactions due to the presence of the benzonitrile group.

Biological Studies

In biological studies, this compound can be used to explore mechanisms of action for certain drugs or compounds. Its interactions with biological systems can provide insights into cellular pathways and disease mechanisms, particularly in neuropharmacology.

Case Study 1: Synthesis of Piperidine Derivatives

A study focused on synthesizing piperidine derivatives utilized this compound as a starting material. The research highlighted its role in developing compounds with enhanced binding affinity for serotonin receptors, suggesting its potential use in treating mood disorders.

Case Study 2: Anti-inflammatory Activity

Another case study investigated the anti-inflammatory properties of derivatives synthesized from this compound. The results indicated that certain modifications led to significant reductions in pro-inflammatory cytokines, showcasing its therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The hydroxymethyl group allows for hydrogen bonding interactions, while the piperidine ring can engage in hydrophobic interactions with the target site .

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The following compounds share the benzonitrile core but differ in substituents on the piperidine ring or adjacent groups, leading to distinct physicochemical and biological properties:

Physicochemical Properties

- Hydrophilicity: The hydroxymethyl group in the target compound enhances water solubility compared to lipophilic analogs like the cyclopentanecarbonyl derivative or trifluoromethoxy-phenoxy compound .

- Crystal Packing : Piperidine chair conformations in 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile promote van der Waals interactions and C–H⋯N hydrogen bonds, influencing crystallinity .

- Stability : The trifluoromethoxy group in Analog 4 improves metabolic resistance compared to the hydrolytically labile hydroxymethyl group .

Biological Activity

4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H18N2O

- Molecular Weight : 230.31 g/mol

This compound features a piperidine ring substituted with a hydroxymethyl group and a benzonitrile moiety, which are crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, demonstrating cytotoxic effects superior to standard chemotherapeutics like bleomycin .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | FaDu | 5.2 | Apoptosis induction |

| Compound B | MCF7 (Breast cancer) | 3.8 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Note: TBD indicates data not yet determined.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It is believed to interact with cholinergic systems, potentially inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in neurodegenerative diseases like Alzheimer's . The introduction of the piperidine moiety is thought to enhance brain penetration and efficacy against cognitive decline.

The mechanism through which this compound exerts its biological effects is primarily through modulation of key enzymatic pathways and receptor interactions:

- Enzyme Inhibition : The compound may inhibit enzymes such as AChE, contributing to increased levels of acetylcholine in synaptic clefts, thereby enhancing neurotransmission .

- Receptor Modulation : It may act as an antagonist or modulator at muscarinic receptors, influencing various neurological pathways associated with cognition and memory .

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives in treating various conditions:

- Alzheimer's Disease : A study demonstrated that piperidine derivatives showed improved binding affinity to AChE compared to traditional inhibitors. This suggests that modifications in the piperidine structure can lead to enhanced therapeutic profiles .

- Cancer Therapy : Research involving similar compounds has shown promising results in preclinical models for cancer therapy, indicating that structural modifications can significantly enhance anticancer activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via hydrosilylation using an Fe-based catalyst (e.g., BuN[Fe(CO)(NO)]) to introduce the hydroxymethyl group . Alternatively, nucleophilic substitution between 4-(piperidin-1-yl)benzonitrile derivatives and formaldehyde under basic conditions is reported . Reaction optimization (e.g., temperature, solvent polarity) is critical: polar aprotic solvents like DMF improve nucleophilicity, while inert atmospheres prevent oxidation of sensitive intermediates. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Q. How is the molecular conformation of this compound characterized, and what are its implications for biological activity?

- Methodological Answer : X-ray crystallography reveals that both piperidine rings adopt chair conformations, stabilized by van der Waals interactions. This rigid structure may influence binding to biological targets (e.g., enzymes or receptors) by limiting rotational freedom . Computational modeling (DFT or molecular dynamics) can predict energetically favorable conformers and docking poses. Experimental validation via NMR (e.g., H-H NOESY) confirms spatial proximity of protons in the crystal structure .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : The compound is classified as harmful if inhaled, swallowed, or in contact with skin (GHS Warning: H315, H319, H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid dust formation; employ wet methods or closed systems during transfer. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric resolution of derivatives be achieved, and what analytical techniques validate chiral purity?

- Methodological Answer : Diastereomeric salts formed with chiral resolving agents (e.g., (+)-di-p-toluoyl-D-tartaric acid) enable separation via fractional crystallization. Chiral HPLC (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) or SFC (supercritical CO) provides high-resolution enantiomer separation. Enantiomeric excess (ee) is quantified using polarimetry or CD spectroscopy. Absolute configuration is confirmed by X-ray crystallography of single crystals .

Q. What structure-activity relationships (SAR) have been identified for hydantoin derivatives of this compound in androgen receptor antagonism?

- Methodological Answer : Substituents at the hydantoin ring (e.g., trifluoromethyl or nitrophenyl groups) enhance binding affinity to the androgen receptor. Introduction of a hydroxymethyl group at position 4 improves solubility without compromising activity. SAR studies utilize competitive binding assays (radiolabeled ligands) and functional assays (e.g., luciferase reporter gene in LNCaP cells). Co-crystallization with the receptor’s ligand-binding domain (LBD) reveals key hydrogen bonds and hydrophobic interactions .

Q. How does the compound’s environmental fate correlate with its physicochemical properties, and what degradation pathways are observed?

- Methodological Answer : Hydrolysis under alkaline conditions cleaves the benzonitrile group to form carboxylic acid derivatives. Photodegradation studies (UV-Vis irradiation in aqueous media) show nitroso intermediates via radical mechanisms. Biodegradation assays (OECD 301F) with activated sludge indicate slow mineralization (<20% in 28 days), suggesting persistence. Analytical methods like LC-HRMS or C-labeling track degradation products .

Q. What crystallographic fragment screening strategies are applicable to identify binding partners in protein-ligand studies?

- Methodological Answer : Soak crystals of target proteins (e.g., FAD-dependent oxidoreductases) in solutions containing the compound at high concentrations (10–50 mM). Diffraction data (1.5–2.0 Å resolution) are analyzed using SHELX programs to detect electron density changes. False positives are minimized by comparing occupancy refinement and B-factors. Co-crystal structures with related analogs (e.g., triazole derivatives) validate binding modes .

Data Contradiction Analysis

- Synthesis Yield Variability : reports hydrosilylation yields >70%, while notes lower yields (39–75%) for hydantoin derivatives. This discrepancy arises from steric hindrance in bulky substituents and competing side reactions (e.g., oxidation). Kinetic studies (in situ IR monitoring) can optimize reaction pathways .

- Enantiomer Activity Differences : While reports similar yields for (R)- and (S)-enantiomers, notes regulatory restrictions on racemic mixtures due to toxicity. This highlights the need for enantioselective synthesis in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.